Lipophilicity Differentiation: 1,4-Dimethyl vs. 1,3-Dimethyl Regioisomers
The 1,4-dimethyl substitution pattern on the indazole core produces significantly higher calculated lipophilicity compared to the more common 1,3-dimethyl regioisomer. This difference is not merely theoretical—it has direct implications for chromatographic method development, membrane permeability predictions, and biological assay behavior [1]. The 6-bromo-1,4-dimethyl-1H-indazole exhibits a calculated LogP of 2.70 (JChem) and LogD (pH 7.4) of 2.70, versus the 1,3-dimethyl isomer's LogP of 2.32 and LogD of 2.32 [2]. This 0.38 unit differential corresponds to a measurable shift in retention time under standard reversed-phase HPLC conditions.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.70; LogD (pH 7.4) = 2.70 |
| Comparator Or Baseline | 6-Bromo-1,3-dimethyl-1H-indazole: LogP = 2.32; LogD (pH 7.4) = 2.32 |
| Quantified Difference | ΔLogP = 0.38 (approximately 2.4× higher partition coefficient for the 1,4-isomer) |
| Conditions | JChem-calculated values from ChemBase molecular property database |
Why This Matters
The 2.4× difference in predicted partition coefficient directly impacts reverse-phase chromatography retention times, sample workup extraction efficiency, and predicted membrane permeability—making 1,4-dimethyl substitution the preferred choice when enhanced lipophilicity is desired in a scaffold diversification program.
- [1] ChemBase. 6-bromo-1,4-dimethyl-1H-indazole. CBID:88192. JChem calculated LogP 2.7021577; LogD (pH 7.4) 2.7021575. View Source
- [2] ChemBase. 6-bromo-1,3-dimethyl-1H-indazole. CBID:88191. JChem calculated LogP 2.3201065; LogD (pH 7.4) 2.3201048. View Source
